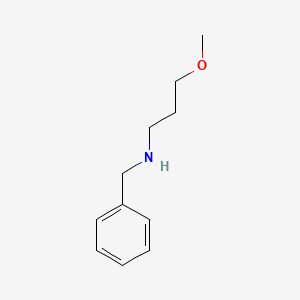

N-苄基-3-甲氧基丙-1-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-benzyl-3-methoxypropan-1-amine is a chemical compound that is part of a broader class of organic molecules known for their various applications in medicinal chemistry and organic synthesis. While the provided papers do not directly describe N-benzyl-3-methoxypropan-1-amine, they do offer insights into the synthesis, molecular structure, and chemical properties of related compounds, which can be used to infer information about N-benzyl-3-methoxypropan-1-amine.

Synthesis Analysis

The synthesis of related N-benzyl compounds involves several key steps, such as amine exchange reactions, acetylation, and cyclization processes. For instance, substituted 3-anilinopropanamides were converted to N-benzyl derivatives through an uncatalyzed amine exchange reaction with benzylamine, yielding up to 41% . Additionally, the synthesis of benzimidazole-N-benzylpropan-1-amines and adenine-N-benzylpropan-1-amines was described, with some derivatives showing antibacterial activity . These methods could potentially be adapted for the synthesis of N-benzyl-3-methoxypropan-1-amine.

Molecular Structure Analysis

Structural and conformational studies of N-benzyl derivatives, such as N′-p-halobenzoyl derivatives of nortropanes, have been conducted using spectroscopic methods and X-ray diffraction . These studies reveal the conformational preferences of the molecules and the influence of substituents on their structure. Such analyses are crucial for understanding the molecular structure of N-benzyl-3-methoxypropan-1-amine.

Chemical Reactions Analysis

The reactivity of N-benzyl compounds can vary significantly depending on the substituents present. For example, N-methoxy-9-methyl-9H-purin-6-amines with different substituents showed varied reactivity when treated with benzyl bromide . This suggests that the methoxy group in N-benzyl-3-methoxypropan-1-amine could influence its reactivity in similar alkylation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-benzyl derivatives can be influenced by the presence of functional groups. For instance, the amination of 1-methoxy-2-propanol by ammonia over a nickel-on-silica catalyst resulted in the formation of 2-amino-1-methoxypropane with high selectivity . This study provides insights into the reactivity of methoxy-containing amines, which is relevant for understanding the properties of N-benzyl-3-methoxypropan-1-amine.

科学研究应用

合成和化学反应性

N-苄基-3-甲氧基丙-1-胺参与各种合成过程。例如,D’hooghe 等人 (2006) 讨论了其合成作为一种获得 2-氨基-1-芳氧基-3-甲氧基丙烷的新方法。这些化合物是通过 2-(芳氧甲基)氮丙啶的区域选择性开环,然后用甲醇钠处理,得到 2-氨基-1-芳氧基-3-甲氧基丙烷作为主要化合物 (D’hooghe 等,2006)。

催化胺化

V. A. Bassili 和 A. Baiker (1990) 探索了在二氧化硅负载的镍上对 1-甲氧基-2-丙醇的催化胺化,生成 2-氨基-1-甲氧基丙烷,一种相关化合物。这项研究突出了镍催化剂在促进醇胺化中的潜力 (Bassili 和 Baiker,1990)。

抗菌活性

Ahmed G Eissa 等人 (2016) 对苯并咪唑-N-苄基丙-1-胺的研究表明它们对艰难梭菌具有抗菌活性。这突出了 N-苄基-3-甲氧基丙-1-胺衍生物在治疗细菌感染中的潜在治疗应用 (Eissa 等,2016)。

光裂解研究

彭飞王等人 (2016) 研究了 3-(二乙氨基)苄基中苄基 C-N 键的光化学断裂以释放胺。这项研究提供了对 N-苄基-3-甲氧基丙-1-胺在光化学应用中的潜在用途的见解 (Wang、Devalankar 和 Lu,2016)。

有机合成和药学

在有机合成和药学领域,各种研究探索了 N-苄基-3-甲氧基丙-1-胺的合成用途和应用。例如,L. Nnamonu 等人 (2013) 关于 N-苄基-3-苯甲基丙酰胺的合成及其环化成 4-羟基-4-N-苄基氨基-1,2,3,4-四氢喹啉的工作展示了其在合成复杂有机化合物中的作用 (Nnamonu、Agwada 和 Nwadinigwe,2013)。

安全和危害

属性

IUPAC Name |

N-benzyl-3-methoxypropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-13-9-5-8-12-10-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHCMZJAEZLRSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80408348 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-3-methoxypropan-1-amine | |

CAS RN |

32857-21-9 |

Source

|

| Record name | N-benzyl-3-methoxypropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80408348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-phenyl-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1276050.png)